molecular formula C19H14ClF3N2O3S B15101790 (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B15101790
M. Wt: 442.8 g/mol
InChI Key: WXRZJEQIJYBMNA-PXNMLYILSA-N
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Description

(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a phenyl group substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-chloro-3-(trifluoromethyl)aniline with 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then reacted with thiazolidinone under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one: shares similarities with other thiazolidinone derivatives and Schiff bases.

    Thiazolidinone derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Schiff bases: Widely studied for their potential as ligands in coordination chemistry and their biological activities.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14ClF3N2O3S

Molecular Weight

442.8 g/mol

IUPAC Name

(5Z)-2-[4-chloro-3-(trifluoromethyl)phenyl]imino-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14ClF3N2O3S/c1-27-12-4-6-15(28-2)10(7-12)8-16-17(26)25-18(29-16)24-11-3-5-14(20)13(9-11)19(21,22)23/h3-9H,1-2H3,(H,24,25,26)/b16-8-

InChI Key

WXRZJEQIJYBMNA-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2

Origin of Product

United States

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